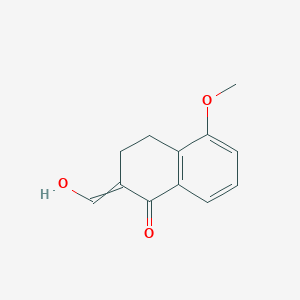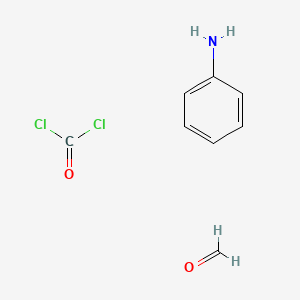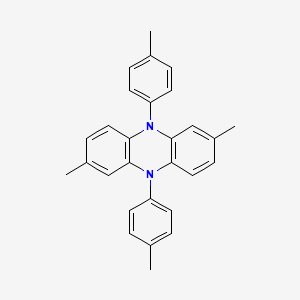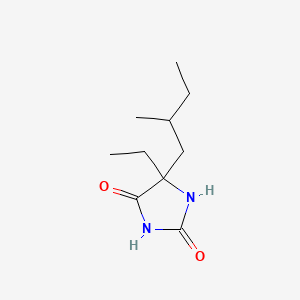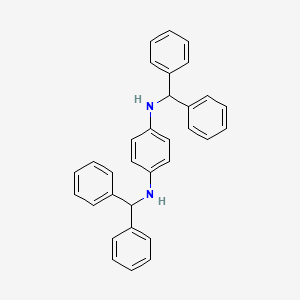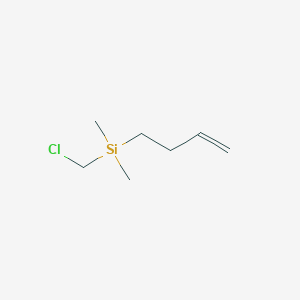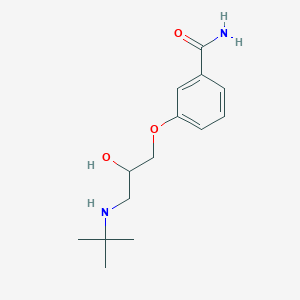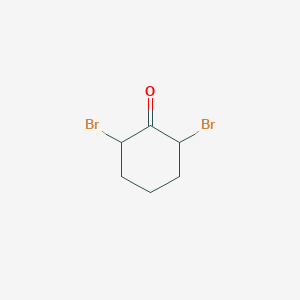
2,6-Dibromocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromocyclohexan-1-one is an organic compound with the molecular formula C₆H₈Br₂O It is a derivative of cyclohexanone, where two bromine atoms are substituted at the 2 and 6 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dibromocyclohexan-1-one can be synthesized through the bromination of cyclohexanone. The process involves the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the rate of bromination and to prevent side reactions. The general reaction scheme is as follows:
Cyclohexanone+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclohexanol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexane-1,2,6-trione.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 2,6-dihydroxycyclohexanone or 2,6-diaminocyclohexanone.
Reduction: Formation of 2,6-dibromocyclohexanol.
Oxidation: Formation of cyclohexane-1,2,6-trione.
Applications De Recherche Scientifique
2,6-Dibromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-dibromocyclohexan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atoms at the 2 and 6 positions make the compound highly reactive towards nucleophilic substitution reactions. The carbonyl group in the cyclohexanone ring can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclohexane: Similar in structure but with bromine atoms at the 1 and 2 positions.
2,6-Dichlorocyclohexan-1-one: Chlorine atoms instead of bromine at the 2 and 6 positions.
Cyclohexanone: The parent compound without any halogen substitutions.
Uniqueness
2,6-Dibromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which significantly affects its chemical reactivity and potential applications. The presence of bromine atoms enhances the compound’s ability to undergo substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
34006-70-7 |
|---|---|
Formule moléculaire |
C6H8Br2O |
Poids moléculaire |
255.93 g/mol |
Nom IUPAC |
2,6-dibromocyclohexan-1-one |
InChI |
InChI=1S/C6H8Br2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2 |
Clé InChI |
MDHTXSRMTCJEBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C(C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



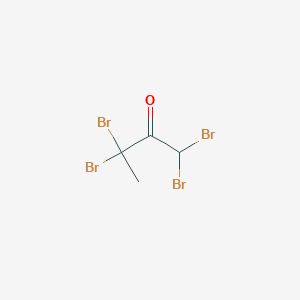

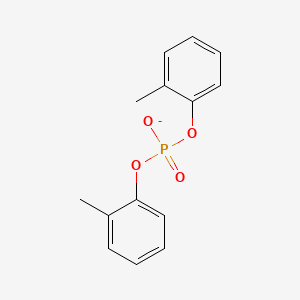
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
